
2-chloro-5-fluoro-N-(3-nitrophenyl)pyrimidin-4-amine
Übersicht
Beschreibung
2-chloro-5-fluoro-N-(3-nitrophenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C10H6ClFN4O2 and its molecular weight is 268.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-5-fluoro-N-(3-nitrophenyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-5-fluoro-N-(3-nitrophenyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications :
- A study by Zhang et al. (2009) highlighted an economical synthesis method for a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, which are important in pharmaceutical research (Zhang et al., 2009).
- Kumar et al. (2017) found that certain pyrimidine derivatives, including 4-(4-nitrophenyl)-6-phenylpyrimidine-2-amine, significantly reduced oedema volume in inflammatory skin diseases, indicating potential therapeutic applications (Kumar et al., 2017).
- Jung et al. (2019) demonstrated that phenylpyrimidine derivatives combined with radiation significantly decreased clonogenic survival in lung cancer cells, suggesting their potential as radiosensitizers for improved radiotherapy outcomes (Jung et al., 2019).
Antimicrobial and Antifungal Properties :
- Thanusu et al. (2010) reported that 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines exhibit strong antibacterial, antifungal, and antiviral activities, making them candidates for broad-spectrum antimicrobial drugs (Thanusu et al., 2010).
- Mallikarjunaswamy et al. (2013) synthesized pyrimidine salts with chloranilic and picric acids, showing promising antibacterial and antifungal activities, particularly compound 2a (Mallikarjunaswamy et al., 2013).
Fungicidal Activity :
- Ren et al. (2007) synthesized novel fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones, which showed promising fungicidal activities against Rhizoctonia solani and Botrytis cinerea at a 50 mg/L dosage (Ren et al., 2007).
Insecticidal Applications :
- Liu et al. (2021) designed and synthesized pyrimidin-4-amine derivatives with a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety, which showed promising insecticidal and fungicidal activities, offering new solutions for combating pest resistance (Liu et al., 2021).
Antitumor Activity :
- Nie Yao et al. (2014) found that certain 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]-thieno[2,3-d]pyrimidin-4-amine derivatives showed more potent antitumor activity than 5-fluorouracil, indicating potential as new antitumor agents (Nie Yao et al., 2014).
Eigenschaften
IUPAC Name |
2-chloro-5-fluoro-N-(3-nitrophenyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN4O2/c11-10-13-5-8(12)9(15-10)14-6-2-1-3-7(4-6)16(17)18/h1-5H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUOYCMLNIFGDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC(=NC=C2F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-fluoro-N-(3-nitrophenyl)pyrimidin-4-amine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

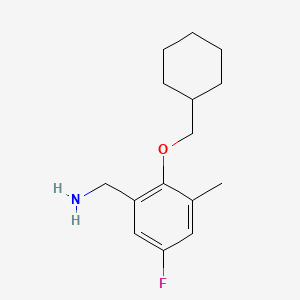
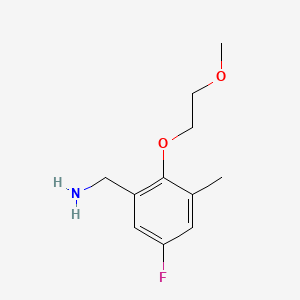
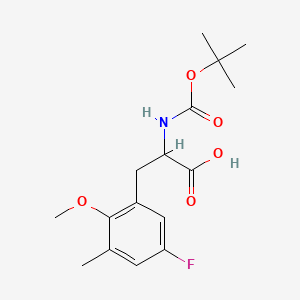

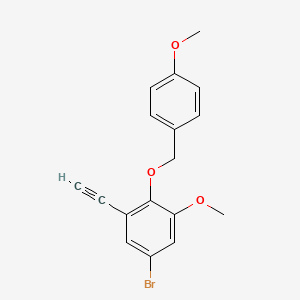
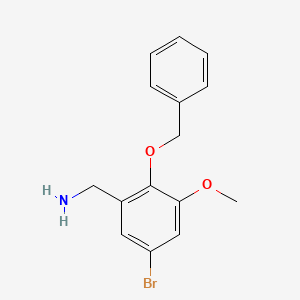



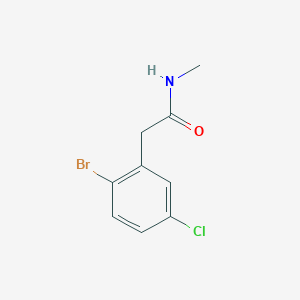



![4-Chloro-5-methyl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201291.png)